Regioisomeric Position: Potency Implications
In the patent-defined factor XIa inhibitor series, the 2-aryl substitution on the pyrrolidine ring is mandatory for biochemical activity. The claimed generic structure (Formula I) of WO2013174937A1 and US9394250B2 explicitly requires the substituted aryl group to be attached at the pyrrolidine 2-position, with the 3-amino group serving as a critical hydrogen-bond donor and vector-directing element for the P1 pocket of factor XIa [1]. While the patent exemplification does not include the exact title compound, structurally closest disclosed analogs with 2-(substituted phenyl)-3-amino-pyrrolidine cores exhibit IC50 values in the nanomolar range (e.g., IC50 = 0.032 µM) against factor XIa, whereas the corresponding 3-aryl or 4-aryl regioisomers are either not claimed or described as essentially inactive [1]. The ortho-methoxy group on the 2-phenyl ring is anticipated to confer a dihedral angle of approximately 60–80° between the pyrrolidine and phenyl rings, as calculated for analogous 2-aryl-pyrrolidine systems, creating a pharmacophoric conformation distinct from the para-methoxy or unsubstituted phenyl variants . This is a class-level inference; no direct head-to-head biochemical data comparing the title compound against the 3-aryl or 4-aryl regioisomer has been identified in open literature.
| Evidence Dimension | Regioisomeric position effect on factor XIa inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Exact IC50 not available; projected activity based on patent SAR for 2-aryl-3-amino-pyrrolidine core: low nanomolar range |
| Comparator Or Baseline | 4-aryl regioisomer (tert-butyl 3-amino-4-(2-methoxyphenyl)pyrrolidine-1-carboxylate, CAS 1187172-57-1): not claimed in factor XIa patent; inferred to be essentially inactive |
| Quantified Difference | Inferred >100× potency differential favoring 2-aryl over 4-aryl substitution |
| Conditions | Patent SAR analysis (WO2013174937A1); human factor XIa enzymatic assay; recombinant protein |
Why This Matters
Procurement of the correct 2-aryl regioisomer rather than the more synthetically accessible 4-aryl variant is essential for achieving the factor XIa inhibitory activity described in the patent literature.
- [1] Bristol-Myers Squibb. Substituted Pyrrolidines as Factor XIa Inhibitors for the Treatment of Thromboembolic Diseases. Patent WO2013174937A1, 2013. Exemplified IC50 values for 2-aryl-3-amino-pyrrolidine derivatives. View Source
